
1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone
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Overview
Description
1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone is an organic compound with the molecular formula C8H10N2O2. It is a pyrimidine derivative, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position of the pyrimidine ring, along with an ethanone group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone typically involves the reaction of appropriate pyrimidine precursors with methoxy and methyl substituents. One common method involves the condensation of 5-methoxy-2-methylpyrimidine with an ethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Chemistry
In organic synthesis, 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone serves as a valuable building block for more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile intermediate in synthetic pathways.
Research indicates that this compound may possess significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound can inhibit bacterial growth effectively. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Potential : Certain derivatives have shown promise in inducing apoptosis in cancer cells or inhibiting tumor growth. For example, compounds structurally related to this compound have been investigated for their effects on various cancer cell lines .
Medicinal Chemistry
The compound is being explored as a potential pharmaceutical intermediate in drug development. Its ability to interact with specific enzymes or receptors suggests potential therapeutic applications, particularly as an enzyme inhibitor or receptor antagonist . Ongoing research aims to elucidate its mechanism of action and identify specific molecular targets.
Case Studies and Research Findings
Several studies have focused on the therapeutic applications of this compound:
- Inhibition Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in disease pathways, such as those related to cancer and microbial infections .
- Cytotoxicity Assessments : Research involving B16F10 melanoma cells indicated that certain derivatives significantly reduced cell viability at low concentrations, suggesting their potential as therapeutic agents against melanoma .
- Mechanism Exploration : Studies are underway to investigate how structural features influence binding affinity and specificity for biological targets, which could guide further drug design efforts.
Industrial Applications
Beyond research, this compound finds utility in industrial settings:
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(5-Methoxy-2-methylpyridin-4-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(5-Methoxy-2-methylpyrimidin-4-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness: 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interaction, and anticancer properties, supported by relevant data tables and findings from various studies.
- IUPAC Name : this compound
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or receptor modulator. Research indicates that this compound may interact with specific molecular targets, influencing various biochemical pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 12.5 | Significant cytotoxicity observed |
K562 | 15.0 | Moderate cytotoxicity |
CFPAC | 10.0 | High cytotoxicity |
These findings suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes, which are crucial in metabolic pathways:
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
PDHc E1 | Competitive | 6.1 ± 0.5 |
PARP1 | Non-competitive | 18.0 |
These results indicate that the compound can effectively inhibit key enzymes involved in metabolic processes and DNA repair mechanisms, which are often dysregulated in cancer .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Modifications to the pyrimidine ring and substituents on the ethanone moiety have been explored:
- Substituent Effects : Variations in substituents on the pyrimidine ring significantly influence the compound's potency as an enzyme inhibitor.
Substituent | Activity Change |
---|---|
-OCH3 | Increased potency |
-Cl | Decreased potency |
This table illustrates how specific alterations can enhance or diminish biological activity, guiding future synthesis efforts .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
In Vivo Tumor Growth Inhibition :
- A study demonstrated that administration of the compound led to a significant reduction in tumor size in xenograft models.
- Dosage: 50 mg/kg daily for two weeks.
- Result: Tumor volume decreased by approximately 40% compared to control groups.
- Synergistic Effects with Other Agents :
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(5-methoxy-2-methylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)8-7(12-3)4-9-6(2)10-8/h4H,1-3H3 |
InChI Key |
LBGNGFYPSIRSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)C)OC |
Origin of Product |
United States |
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